molecular formula C13H13NO B13829358 3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde

3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde

Cat. No.: B13829358
M. Wt: 199.25 g/mol
InChI Key: UILUEFWCUVDELH-UHFFFAOYSA-N
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Description

3-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde (CAS 420802-67-1) is a high-value bicyclic indole derivative of significant interest in medicinal chemistry and organic synthesis. This compound features a fused cyclopentane ring and a reactive carbaldehyde functional group, with a molecular formula of C13H13NO and a molecular weight of 199.25 g/mol . Its primary research application is as a key synthetic intermediate in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. Scientific literature indicates its critical role in the synthesis of serotonin 2C (5-HT2C) receptor agonists . The compound's aldehyde group serves as a versatile handle for further chemical transformations, enabling the construction of more complex molecular architectures. Common synthetic routes to access this scaffold and its analogs include the Fischer Indole Synthesis, as well as more modern methods such as acid-promoted formal [3+2] annulation and Nazarov-type cyclization, which allow for the generation of structurally diverse cyclopenta[b]indole frameworks . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling.

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde

InChI

InChI=1S/C13H13NO/c1-8-5-6-11-10-4-2-3-9(7-15)13(10)14-12(8)11/h2-4,7-8,14H,5-6H2,1H3

InChI Key

UILUEFWCUVDELH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C1NC3=C(C=CC=C23)C=O

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis as Core Strategy

The foundational method for constructing the indole core with a fused cyclopentane ring is the Fischer indole synthesis. This classical approach involves the acid-catalyzed reaction of cyclopentanone derivatives with aryl hydrazines or substituted hydrazines to form the tetrahydrocyclopenta[b]indole skeleton.

  • Typical Conditions:

    • Reflux in acidic media such as methanesulfonic acid or acetic acid.
    • Reaction times range from 3 to 5 hours.
    • Use of phenylhydrazine hydrochloride or substituted hydrazine salts.
  • Key Outcome: Formation of the indole core with the methyl substituent introduced either on the ketone precursor or via subsequent alkylation steps.

Introduction of the 3-Methyl Group

The methyl group at the 3-position can be introduced by:

  • Using 3-methyl-substituted cyclopentanone as the starting ketone in the Fischer indole synthesis.
  • Alternatively, post-indole formation alkylation at the C-3 position can be attempted, but this often suffers from regioselectivity issues.

Formylation at the 5-Position

The aldehyde group at the 5-position is introduced via selective formylation of the indole ring. Commonly employed methods include:

  • Lithiation followed by DMF Quenching:

    • Directed ortho-lithiation using n-butyllithium (n-BuLi) at low temperatures in methyl tert-butyl ether (MTBE) or THF.
    • Quenching with N,N-dimethylformamide (DMF) to install the formyl group.
  • Alternative Electrophilic Formylation:

    • Use of Vilsmeier-Haack reaction conditions (POCl3/DMF) can be adapted if regioselectivity is controlled.
  • Optimization Notes:

    • Low temperature (-78 °C) is critical to avoid side reactions.
    • Stoichiometry of n-BuLi and DMF must be carefully controlled.

One-Pot and Multicomponent Reaction Approaches

Recent advances demonstrate the feasibility of one-pot, multicomponent reactions (MCRs) to streamline synthesis:

  • One-Pot Fischer Indolisation–N-Alkylation–Formylation Cascades:

    • Starting from hydrazine hydrochloride salts, ketones, and alkyl halides.
    • Acid catalysts such as trifluoroacetic acid (TFA) or para-toluene sulfonic acid (PTSA) facilitate cyclization and alkylation.
    • Sequential addition of formylating agents allows direct installation of the aldehyde.
  • Advantages:

    • Reduction of purification steps.
    • Improved overall yields.
    • Enhanced environmental profile due to less solvent waste.
  • Solvent Systems:

    • Ethanol and water mixtures preferred for green chemistry credentials.
    • Alternative solvents include acetonitrile and toluene depending on substrate solubility.

Reaction Conditions and Optimization Summary

Step Reagents & Conditions Temperature Time Notes
Fischer Indole Synthesis Cyclopentanone + phenylhydrazine hydrochloride + acid catalyst (e.g., MeSO3H) Reflux (~100 °C) 3–5 hours Acid choice affects yield and regioselectivity
N-Alkylation (if applicable) Alkyl halide + base (NaH or K2CO3) Room temp to reflux 1–4 hours Control of regioselectivity critical
Directed Lithiation n-BuLi in MTBE or THF -78 °C 30–60 min Strict temperature control needed
Formylation DMF quench after lithiation -78 °C to 0 °C 1–2 hours Stoichiometry and quench rate critical
One-Pot MCR Hydrazine salt + ketone + alkyl halide + acid catalyst + formylating agent 60–80 °C Overnight Sequential addition improves yield

Characterization and Verification of Product

Post-synthesis, the compound is characterized by:

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Aluminum chloride (for Friedel-Crafts reactions), alkyl halides.

Major Products:

    Oxidation: 3-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carboxylic acid.

    Reduction: 3-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-methanol.

    Substitution: Various substituted indole derivatives depending on the substituents introduced.

Mechanism of Action

The mechanism of action of 3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as a ligand for specific receptors, modulating their activity and triggering downstream signaling pathways. For example, indole derivatives are known to interact with the aryl hydrocarbon receptor, influencing immune responses and cellular metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares 3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde with analogous compounds reported in the literature:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups Key Applications/Reactivity
This compound 3-methyl, 5-carbaldehyde ~215.27* Aldehyde, indole, cyclopentane Serotonin receptor agonist synthesis
(1R,2S)-Methyl 1-(4-chlorophenyl)-3-oxo-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylate 0.2-hydrate 1-(4-Cl-phenyl), 3-oxo, 2-methyl ester 343.37 Ester, ketone, Cl-substituted Crystal structure studies
1,2,3,4-Tetrahydrocyclopenta[b]indole-5-carbaldehyde oxime 5-carbaldehyde oxime ~216.26* Oxime Intermediate for amine derivatives
5-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole 5-bromo ~226.11* Bromo Precursor for cross-coupling reactions

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Reactivity :

  • The 5-carbaldehyde group in the target compound enables nucleophilic additions (e.g., oxime formation) and reductive amination, critical for generating bioactive amines . In contrast, the 5-bromo analog () serves as a precursor for lithiation and subsequent functionalization .
  • The methyl ester and 4-chlorophenyl groups in the compound from introduce steric and electronic effects, influencing hydrogen-bonding patterns in its crystal lattice .

Conformational Differences :

  • X-ray studies of the (1R,2S)-methyl ester derivative () reveal dihedral angles between the indole benzene ring and the cyclopentane ring ranging from 49.00° to 81.91°, indicating significant conformational flexibility . The 3-methyl group in the target compound likely imposes additional steric constraints, affecting its binding affinity in biological systems.

Crystallographic and Physicochemical Properties: The hydrate in crystallizes in a monoclinic C2 space group with a large unit cell (V = 8358.2 ų), accommodating five independent molecules with disordered water . Such complexity contrasts with simpler derivatives, underscoring the role of substituents in packing efficiency.

Research Findings and Implications

  • Crystallography : SHELX software () is widely used for refining structures of these compounds, ensuring accuracy in bond lengths and angles despite complex disorder (e.g., water molecules in ) .
  • Structure-Activity Relationships (SAR) : The 3-methyl group may enhance metabolic stability compared to unsubstituted analogs, while the 5-carbaldehyde’s reactivity allows modular derivatization .

Biological Activity

3-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₁H₁₁N
  • Molecular Weight : 157.21 g/mol
  • CAS Number : 2047-91-8
  • InChI Key : HZDXFZHFEASSBM-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that compounds with indole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of tetrahydrocyclopenta[b]indole can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or disruption of membrane integrity.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This compoundE. coli25 µg/mL
This compoundS. aureus15 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Case Study: Apoptosis Induction

A study conducted on human breast cancer cells (MCF-7) showed that treatment with this compound resulted in:

  • Increased expression of pro-apoptotic proteins (BAX)
  • Decreased expression of anti-apoptotic proteins (Bcl-2)

This led to a significant reduction in cell viability at concentrations above 10 µM.

Neuroprotective Effects

Recent findings suggest that this compound may possess neuroprotective effects. It has been shown to reduce oxidative stress in neuronal cells and improve cell survival under neurotoxic conditions.

Neurotoxic Agent Effect of Treatment
Hydrogen peroxideDecreased cell death by 40% at 20 µM
Amyloid betaReduced aggregation and toxicity

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act on neurotransmitter receptors, influencing signaling pathways related to neuroprotection.
  • Oxidative Stress Reduction : By scavenging free radicals and enhancing antioxidant defenses.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde, and how are reaction conditions optimized?

  • Answer : The synthesis often involves formylation of brominated intermediates using organolithium reagents. For example, n-BuLi in hexanes reacts with 5-bromo-1,2,3,4-tetrahydrocyclopenta[b]indole at 0–5°C, followed by quenching with DMF to introduce the aldehyde group . Optimization includes strict temperature control (<20°C) to prevent side reactions and ensure regioselectivity. Catalyst choice (e.g., chiral metal complexes for enantioselectivity) and solvent selection (e.g., MTBE) also impact yield .

Q. How is X-ray crystallography applied to determine the molecular structure and conformation of this compound?

  • Answer : Single-crystal X-ray diffraction (SCXRD) is used to resolve atomic positions, hydrogen bonding, and dihedral angles. For instance, studies reveal asymmetric units with five independent molecules and disordered water, where N–H⋯O hydrogen bonds stabilize the lattice . Key parameters include space group (e.g., C2), unit cell dimensions (e.g., a = 73.342 Å, β = 92.432°), and refinement statistics (R values < 0.055) . Hydrogen atoms are refined using riding or free models, and disorder is modeled with split occupancies .

Advanced Research Questions

Q. How can researchers resolve crystallographic disorder in derivatives of this compound during structural refinement?

  • Answer : Disorder in crystal lattices (e.g., disordered water or split carbonyl groups) is addressed using isotropic refinement for minor components and occupancy factor adjustments (e.g., 0.50 for disordered oxygen atoms). SHELXL software allows constraints (e.g., SIMU, DELU) to stabilize refinement, particularly for high-Z solvents or flexible substituents . For example, in a related compound, discrete disorder in acetate residues was resolved using 0.613 occupancy for the major component .

Q. What side reactions occur during acid-catalyzed modifications of tetrahydrocyclopenta[b]indole derivatives, and how are they mitigated?

  • Answer : Acid-catalyzed dehydration can lead to dimerization via electrophilic aromatic substitution. For instance, 3-alkyl derivatives form dimers under strong acidic conditions due to carbocation intermediates. Mitigation strategies include using milder acids (e.g., acetic acid), low temperatures, or sterically hindered solvents to suppress intermolecular coupling . Monitoring via TLC or HPLC helps identify byproducts early .

Q. How do hydrogen-bonding networks and dihedral angles influence the supramolecular packing and stability of crystalline forms?

  • Answer : Hydrogen bonds (e.g., N–H⋯O) create dimeric motifs, while dihedral angles between aromatic and heterocyclic rings (e.g., 49.00°–81.91°) dictate molecular planarity and packing efficiency. In a Morita–Baylis–Hillman adduct, triclinic packing (space group P1) with intermolecular O–H⋯O bonds enhances thermal stability . Computational tools (e.g., Mercury) model interactions to predict polymorphism .

Methodological Guidance

Q. What spectroscopic techniques are critical for characterizing synthetic intermediates and final products?

  • Answer :

  • NMR : ¹H/¹³C NMR identifies regiochemistry (e.g., aldehyde proton at δ 9.8–10.2 ppm) and methyl group coupling .
  • IR : Confirms carbonyl (C=O stretch ~1700 cm⁻¹) and N–H bonds (~3400 cm⁻¹) .
  • MS : High-resolution ESI-MS validates molecular ions (e.g., [M+H]+ at m/z 200.1 for C₁₃H₁₃NO) .

Q. How can SHELX software improve the accuracy of crystal structure refinements for complex heterocycles?

  • Answer : SHELXL refines anisotropic displacement parameters, handles twinning (via TWIN/BASF commands), and models hydrogen bonds with DFIX restraints. For macromolecular interfaces, SHELXPRO merges small-molecule and protein data, while SHELXC/D/E enables high-throughput phasing . Example: A refinement with R1 = 0.055 and wR2 = 0.144 was achieved for a disordered hydrate structure .

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